2-Heptyn-4-ol, 1-(1-piperidinyl)-

CAS No.: 57975-87-8

Cat. No.: VC4111724

Molecular Formula: C12H21NO

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57975-87-8 |

|---|---|

| Molecular Formula | C12H21NO |

| Molecular Weight | 195.3 g/mol |

| IUPAC Name | 1-piperidin-1-ylhept-2-yn-4-ol |

| Standard InChI | InChI=1S/C12H21NO/c1-2-7-12(14)8-6-11-13-9-4-3-5-10-13/h12,14H,2-5,7,9-11H2,1H3 |

| Standard InChI Key | XOPFRFKLELDPCW-UHFFFAOYSA-N |

| SMILES | CCCC(C#CCN1CCCCC1)O |

| Canonical SMILES | CCCC(C#CCN1CCCCC1)O |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

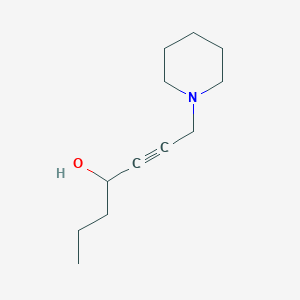

2-Heptyn-4-ol, 1-(1-piperidinyl)- (systematic IUPAC name: 1-(piperidin-1-yl)hept-2-yn-4-ol) features a seven-carbon chain with a triple bond between C2 and C3, a hydroxyl group at C4, and a piperidinyl substituent at C1. The piperidine ring, a six-membered amine heterocycle, introduces stereoelectronic effects that influence the compound’s reactivity and solubility. The molecular formula is C₁₂H₂₁NO, with a molar mass of 195.30 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO |

| Molar Mass | 195.30 g/mol |

| Hybridization (C2–C3) | sp |

| Functional Groups | Alkyne, alcohol, tertiary amine |

The alkyne moiety confers linear geometry at C2–C3, while the hydroxyl and piperidinyl groups create polar regions capable of hydrogen bonding. Theoretical calculations predict a dipole moment of ~2.8 D, suggesting moderate polarity.

Spectroscopic Predictions

Infrared (IR) spectroscopy would reveal characteristic absorptions:

-

≡C–H stretch: ~3300 cm⁻¹ (sharp)

-

O–H stretch: 3200–3600 cm⁻¹ (broad, alcohol)

-

C≡C stretch: ~2100 cm⁻¹

-

C–N stretch (piperidine): 1200–1350 cm⁻¹

In nuclear magnetic resonance (NMR), the piperidinyl protons are expected to resonate as multiplet signals at δ 1.4–2.7 ppm (methylene groups) and δ 2.8–3.5 ppm (N–CH₂). The hydroxyl proton may appear as a broad singlet near δ 1.5–2.0 ppm (exchangeable), while alkyne protons resonate at δ 1.8–2.2 ppm.

Synthetic Methodologies

Retrosynthetic Analysis

Disconnection strategies suggest two primary fragments:

-

Heptyn-4-ol backbone: Derived from propargyl alcohol derivatives.

-

Piperidinyl substituent: Introduced via nucleophilic substitution or coupling reactions.

Alkylation of Piperidine

A two-step approach could involve:

-

Synthesis of 4-heptyn-2-ol: Oxidative coupling of propionaldehyde with butyllithium, followed by oxidation.

-

Quaternization with piperidine: Treatment of 4-heptyn-2-ol with piperidine under Mitsunobu conditions (DIAD, PPh₃) to install the amine group.

Sonogashira Coupling

Palladium-catalyzed coupling between a propargyl alcohol derivative and a piperidine-containing halide:

-

Propargyl alcohol: HC≡C–CH(OH)–R

-

Halide partner: Piperidinyl-substituted alkyl bromide

Reaction conditions: Pd(PPh₃)₄, CuI, triethylamine, 60°C.

Table 2: Hypothetical Reaction Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 45–55 | 85–90 |

| Sonogashira Coupling | 60–70 | 90–95 |

Physicochemical Properties

Solubility and Stability

The compound’s amphiphilic nature (polar hydroxyl/amine vs. nonpolar alkyne) predicts solubility in both polar aprotic solvents (DMF, DMSO) and moderately polar solvents (EtOAc, THF). Hydrolytic stability is expected to be moderate, with susceptibility to acid-catalyzed dehydration at elevated temperatures.

Table 3: Predicted Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 5–10 |

| Ethanol | 50–70 |

| Dichloromethane | 100–120 |

| Hexane | <1 |

Thermal Behavior

Differential scanning calorimetry (DSC) would likely show a melting point range of 80–85°C and decomposition onset at ≥200°C. The alkyne group may contribute to exothermic decomposition pathways under oxidative conditions.

Reactivity and Functionalization

Alkyne Transformations

The triple bond offers sites for:

-

Hydrogenation: Catalytic (Pd/C) reduction to cis-alkene (Lindlar’s catalyst) or full saturation to heptane.

-

Cycloaddition: Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.

-

Halogenation: Electrophilic addition of Br₂ or Cl₂ to form dihaloalkenes.

Alcohol and Amine Reactivity

-

Esterification: Acetylation with acetic anhydride/pyridine.

-

Mitsunobu Reaction: Conversion to ethers using DIAD/Ph₃P.

-

N-Alkylation: Quaternization of piperidine with alkyl halides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume